

Geometrical isomers of 2-Undecenal and their properties

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Compound of Interest

Compound Name: 2-Undecenal

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An In-depth Technical Guide to the Geometrical Isomers of **2-Undecenal**

Abstract

2-Undecenal is an alpha,beta-unsaturated aldehyde that exists as two distinct geometrical isomers: (E)-**2-Undecenal** and (Z)-**2-Undecenal**. These isomers, while structurally similar, exhibit unique physicochemical properties and sensory characteristics that dictate their applications, primarily in the flavor and fragrance industries. This technical guide provides a comprehensive overview of the properties, synthesis, analysis, and biological relevance of these isomers, tailored for researchers, scientists, and professionals in drug development.

Introduction to 2-Undecenal Isomers

2-Undecenal ($C_{11}H_{20}O$) is a medium-chain aldehyde characterized by a carbon-carbon double bond at the C2 position.^[1] The spatial arrangement of substituents around this double bond gives rise to two geometric, or cis-trans, isomers.

- (E)-**2-Undecenal** (trans-**2-Undecenal**): The alkyl chain and the hydrogen atom on the double bond are on opposite sides. This isomer is the more stable and common of the two.
- (Z)-**2-Undecenal** (cis-**2-Undecenal**): The alkyl chain and the hydrogen atom on the double bond are on the same side.

The (E)-isomer is noted for its powerful, fresh, fruity, and citrus-like aroma, often with waxy or soapy notes, making it a valuable component in fragrance compositions for rose, lavender, and citrus profiles.[2][3] It is found naturally in foods and plants such as coriander.[4][5] The properties and applications of the (Z)-isomer are less documented.

Physicochemical Properties

The difference in geometry between the (E) and (Z) isomers leads to variations in their physical and chemical properties. Quantitative data for both isomers are summarized below for comparative analysis.

Table 1: Comparative Physicochemical Data of **2-Undecenal** Isomers

Property	(E)-2-Undecenal	(Z)-2-Undecenal
IUPAC Name	(2E)-undec-2-enal[1]	(Z)-undec-2-enal[6]
Synonyms	trans-2-Undecenal[1]	cis-2-Undecenal[7]
CAS Number	53448-07-0[8]	71277-05-9[6]
Molecular Formula	C ₁₁ H ₂₀ O[8]	C ₁₁ H ₂₀ O[6]
Molar Mass	168.28 g/mol [1]	168.28 g/mol [6]
Appearance	Colorless to pale yellow liquid[3][4]	-
Boiling Point	115 °C @ 10 mmHg[1][3]	503.90 K (230.75 °C) (Predicted)[7]
Specific Gravity	0.837 - 0.847 @ 25 °C[2][3]	-
Refractive Index	1.452 - 1.459 @ 20 °C[2][3]	-
Kovats Retention Index (non-polar column)	~1352	1335, 1365[6][7]

Note: Experimental data for the (Z)-isomer is limited; some values are predicted based on computational models.

Experimental Protocols

Synthesis of (E)-2-Undecenal

A common synthetic route involves the Wittig reaction, where an appropriate phosphorus ylide is reacted with a precursor aldehyde to form the double bond with high stereoselectivity for the (E)-isomer.[9]

Workflow for Stereoselective Synthesis



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Caption: A generalized workflow for the synthesis of (E)-**2-Undecenal**.

Isomer Separation and Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for separating, identifying, and quantifying volatile isomers like **2-Undecenal**.

- Objective: To separate (E)- and (Z)-**2-Undecenal** and confirm their identity via mass spectrometry.
- Instrumentation: Gas chromatograph coupled to a mass spectrometer (EI mode).
- Sample Preparation: Dilute the sample (1 μL) in a suitable solvent (e.g., 1 mL of hexane or dichloromethane).
- GC Conditions:
 - Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or an equivalent non-polar capillary column.[10]

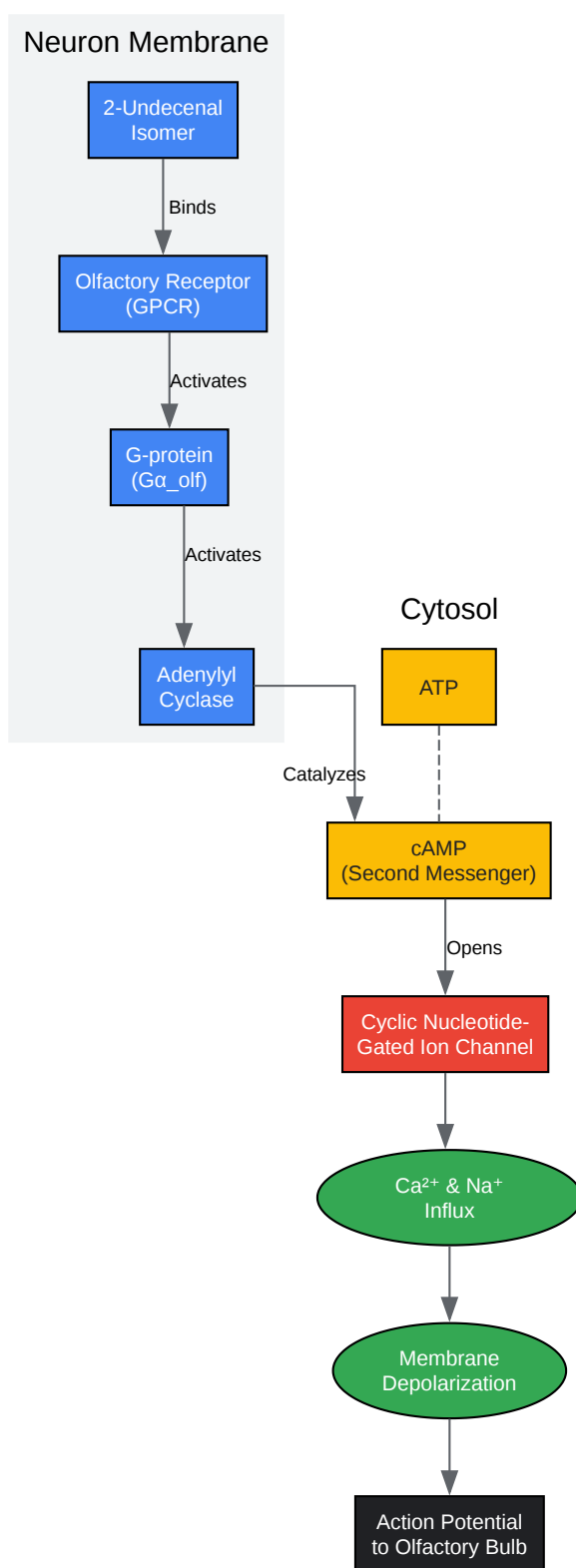
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]
- Injector: Splitless mode, 250°C.
- Oven Program: Initial temperature 50°C, hold for 2 min, then ramp at 10°C/min to 250°C and hold for 5 min.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan m/z 40-300.
 - Ion Source Temperature: 230°C.
- Expected Results: The isomers will separate based on their boiling points and interaction with the stationary phase. On a standard non-polar column, the (Z)-isomer typically elutes slightly before the (E)-isomer. Identification is confirmed by matching the resulting mass spectra against a reference library (e.g., NIST). The mass spectrum for **2-undecenal** shows characteristic fragment ions at m/z 41, 55, and 70.[1]

Biological Activity and Signaling Pathways

While primarily used for its organoleptic properties, research has explored other biological activities of unsaturated aldehydes. The primary interaction in humans is with the olfactory system.

Hypothesized Olfactory Signaling Pathway

The perception of **2-Undecenal**'s aroma is initiated by its binding to Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.



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Caption: A hypothetical signaling cascade for **2-Undecenal** in an olfactory neuron.

This binding event triggers a conformational change in the receptor, activating the associated G-protein (G α _olf). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP opens cyclic nucleotide-gated ion channels, causing an influx of Na⁺ and Ca²⁺ ions, which depolarizes the neuron and generates an action potential that travels to the brain's olfactory bulb for processing.

Conclusion

The geometrical isomers of **2-Undecenal** present a clear case of how subtle changes in molecular geometry can significantly impact a compound's physical and sensory properties. For researchers in flavor science, perfumery, and drug development, a thorough understanding and precise analytical characterization of the (E) and (Z) forms are critical for ensuring product quality, efficacy, and desired sensory outcomes. The protocols and data presented herein serve as a foundational guide for the technical handling and investigation of these commercially significant aldehydes.

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